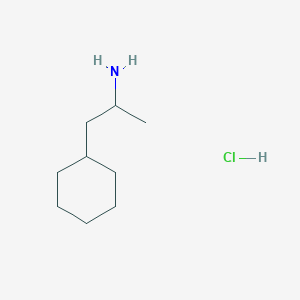![molecular formula C22H34Cl2N2O2 B6271890 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride CAS No. 2059988-39-3](/img/new.no-structure.jpg)
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride is a complex organic compound with notable applications in various scientific fields. Its structure is characterized by multiple aromatic rings and functional groups, making it a candidate for numerous synthetic and analytical studies.
Vorbereitungsmethoden
Synthetic routes and reaction conditions:
The synthesis of 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride typically begins with the preparation of intermediate compounds. One common route includes the alkylation of phenolic derivatives followed by amination.
Reaction conditions often involve mild to moderate temperatures with catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial production methods:
Industrial production scales up these synthetic routes, employing continuous flow reactors to optimize yield and efficiency.
High-purity reagents and stringent conditions are maintained to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at its amine functional group, forming N-oxide derivatives.
Reduction: Reductive reactions can occur at the aromatic rings, leading to hydrogenated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings, where halogenation and nitration can modify the chemical structure.
Common reagents and conditions:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various halogenating agents are frequently used.
Reaction conditions vary but often include controlled temperatures and pressures to drive the desired transformation.
Major products formed:
Oxidation produces N-oxide derivatives.
Reduction yields hydrogenated aromatic compounds.
Substitution generates various halogenated or nitrated analogs.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride is pivotal in several research areas:
Chemistry: Utilized as a reagent and intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biomolecules, potentially influencing biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of specialized materials and as a stabilizer in certain processes.
Wirkmechanismus
The compound’s mechanism of action involves its interaction with specific molecular targets, primarily through binding to receptor sites or enzymes. This binding can alter the activity of these targets, leading to downstream effects on cellular functions and pathways.
Vergleich Mit ähnlichen Verbindungen
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2-methylphenoxy}propan-2-amine
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-diphenylphenoxy}propan-2-amine
Uniqueness: The specific arrangement of functional groups in the compound enhances its binding affinity and selectivity for certain targets compared to its analogs.
Eigenschaften
CAS-Nummer |
2059988-39-3 |
|---|---|
Molekularformel |
C22H34Cl2N2O2 |
Molekulargewicht |
429.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



